![molecular formula C13H11ClFN B3199050 (4-Chlorophenyl)(2-fluorophenyl)methanamine CAS No. 1016748-07-4](/img/structure/B3199050.png)
(4-Chlorophenyl)(2-fluorophenyl)methanamine
Overview
Description
(4-Chlorophenyl)(2-fluorophenyl)methanamine, also known as 4C-FMA, is a research chemical that belongs to the class of phenethylamines. It is a synthetic compound that has gained popularity among the research community due to its potential applications in scientific research.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would impact the bioavailability of the compound .
Result of Action
Similar compounds have been found to induce various cellular responses .
Advantages and Limitations for Lab Experiments
One advantage of using (4-Chlorophenyl)(2-fluorophenyl)methanamine in scientific research is its potential to provide insights into the mechanisms of neurological disorders. Additionally, it can be used as a tool for studying the effects of dopamine and norepinephrine on the brain. However, one limitation of using this compound is its potential for abuse and addiction, which can make it difficult to conduct research studies.
Future Directions
There are several future directions for research on (4-Chlorophenyl)(2-fluorophenyl)methanamine. One area of interest is its potential use in the development of new treatments for neurological disorders. Additionally, further studies are needed to determine the long-term effects of this compound on the brain and body. Finally, research is needed to develop new techniques for detecting and analyzing this compound in biological samples.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While this compound has shown promise as a tool for studying neurological disorders, further research is needed to fully understand its effects on the brain and body.
Scientific Research Applications
(4-Chlorophenyl)(2-fluorophenyl)methanamine has been used in various scientific research studies, including pharmacological and toxicological evaluations. It has been shown to have potential applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, this compound has been studied for its potential use as a diagnostic tool for certain medical conditions.
properties
IUPAC Name |
(4-chlorophenyl)-(2-fluorophenyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,13H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNLCFXGOREBNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1016748-07-4 | |
Record name | (4-chlorophenyl)(2-fluorophenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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